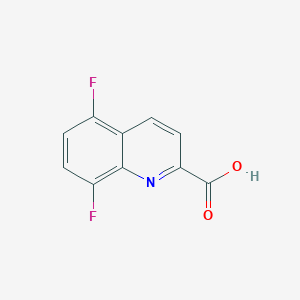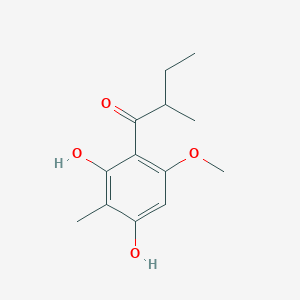
5,8-Difluoroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of interest in various scientific fields .
Métodos De Preparación
The synthesis of 5,8-Difluoroquinoline-2-carboxylic acid involves several methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common approach is the electrophilic substitution of quinoline, which can yield a mixture of fluorinated quinolines, including this compound . Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
5,8-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the fluorine atoms .
Aplicaciones Científicas De Investigación
5,8-Difluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s enhanced biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 5,8-Difluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and disrupt biological processes. The exact pathways and targets can vary depending on the specific application, but the compound’s unique structure allows it to interact effectively with various biological molecules .
Comparación Con Compuestos Similares
5,8-Difluoroquinoline-2-carboxylic acid can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
These compounds share similar structures but differ in the position and number of fluorine atoms. The unique positioning of the fluorine atoms in this compound imparts distinct properties, such as enhanced biological activity and specific reactivity patterns .
Propiedades
Número CAS |
920985-68-8 |
|---|---|
Fórmula molecular |
C10H5F2NO2 |
Peso molecular |
209.15 g/mol |
Nombre IUPAC |
5,8-difluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
AAAVRJABCLTHBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=CC(=C21)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)

![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)


![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)

![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
